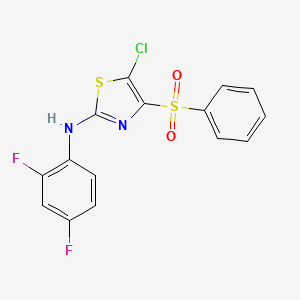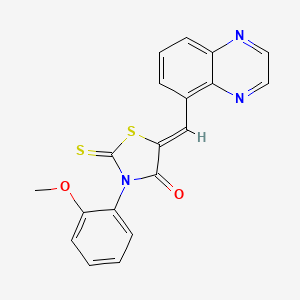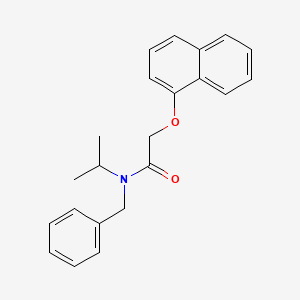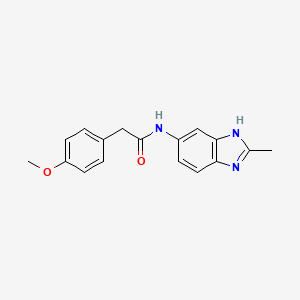
4-(benzenesulfonyl)-5-chloro-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzenesulfonyl)-5-chloro-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and a difluorophenyl group attached to a thiazole ring
准备方法
The synthesis of 4-(benzenesulfonyl)-5-chloro-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine.
Chlorination: The chloro substituent can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through nucleophilic aromatic substitution reactions using appropriate difluorophenyl precursors.
Industrial production methods may involve continuous-flow processes to enhance efficiency and yield, as well as to ensure safety and scalability.
化学反应分析
4-(benzenesulfonyl)-5-chloro-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro substituent can be replaced by other nucleophiles like amines or alkoxides.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
科学研究应用
4-(benzenesulfonyl)-5-chloro-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(benzenesulfonyl)-5-chloro-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
4-(benzenesulfonyl)-5-chloro-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine can be compared with other similar compounds, such as:
4-(Aminosulfonyl)-N-(2,4-difluorophenyl)-benzamide: This compound shares the difluorophenyl and sulfonyl groups but differs in the core structure and functional groups.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound also contains the difluorophenyl group but has a different core structure and functional groups.
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-4-oxobutanoate: This compound has a more complex structure and different functional groups but shares the difluorophenyl and sulfonyl groups.
属性
分子式 |
C15H9ClF2N2O2S2 |
|---|---|
分子量 |
386.8 g/mol |
IUPAC 名称 |
4-(benzenesulfonyl)-5-chloro-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H9ClF2N2O2S2/c16-13-14(24(21,22)10-4-2-1-3-5-10)20-15(23-13)19-12-7-6-9(17)8-11(12)18/h1-8H,(H,19,20) |
InChI 键 |
PWLRUHJPGRBQDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B12180202.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12180209.png)
![3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one](/img/structure/B12180220.png)
![N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12180222.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(diethylamino)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12180227.png)

![2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B12180237.png)

![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12180254.png)

![2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12180264.png)
